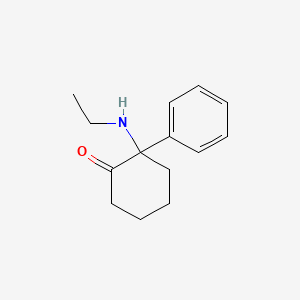

2-(Ethylamino)-2-phenylcyclohexan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6740-82-5 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 |

IUPAC Name |

2-(ethylamino)-2-phenylcyclohexan-1-one |

InChI |

InChI=1S/C14H19NO/c1-2-15-14(11-7-6-10-13(14)16)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3 |

InChI Key |

IDLSBAANXISGEI-UHFFFAOYSA-N |

SMILES |

CCNC1(CCCCC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CC=C2 |

Synonyms |

2-Oxo-PCE 2-phenyl-2-(ethylamino)-cyclohexanone deschloro-N-ethyl-ketamine deschloro-N-ethyl-norketamine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylamino)-2-phenylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a synthetic arylcyclohexylamine and a structural analog of ketamine. Also known by synonyms such as O-PCE and Deschloro-N-ethyl-ketamine, this compound has garnered interest within the scientific community for its potential applications in medicinal chemistry, particularly as a precursor for novel psychoactive substances, anesthetics, and analgesics.[1] This document details its physicochemical characteristics, synthesis and purification protocols, and delves into its pharmacological profile as a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Experimental methodologies and quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a synthetic compound characterized by a cyclohexanone (B45756) ring substituted with a phenyl group and an ethylamino group at the same carbon position.[1] Its core structure is foundational to its chemical behavior and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | O-PCE, 2'-Oxo-PCE, Eticyclidone, Deschloro-N-ethyl-ketamine | [3] |

| CAS Number | 6740-82-5 | [2] |

| Molecular Formula | C₁₄H₁₉NO | [2] |

| Molecular Weight | 217.31 g/mol | [2] |

| Appearance | White crystalline powder | [4] |

| Purity | ≥98% (as hydrochloride salt) | [4] |

| Storage | -20°C | [4] |

| Stability | ≥5 years (as hydrochloride salt) | [4] |

| XLogP3-AA | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 217.146664230 Da | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of a cyclohexanone precursor with ethylamine (B1201723).[1]

Experimental Protocol: Synthesis

A common synthetic route starts from 2-phenylcyclohexanone (B152291). The following is a generalized protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylcyclohexanone in a suitable organic solvent (e.g., toluene, ethanol).

-

Addition of Reagents: Add an excess of ethylamine (often as a solution in a compatible solvent) to the flask. The reaction may be catalyzed by an acid or a dehydrating agent to facilitate the formation of an intermediate imine or enamine.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water or a mild aqueous base to remove any remaining catalyst and unreacted ethylamine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and filtered.

-

Crude Product: The solvent is evaporated to yield the crude this compound.

Experimental Protocol: Purification

The crude product is often purified by column chromatography to obtain a high-purity compound.[1]

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel (SiO₂).[5][6] The silica gel is typically prepared as a slurry in a non-polar solvent (e.g., hexanes) and poured into the column to ensure even packing and avoid air bubbles.[6]

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluting solvent and carefully loaded onto the top of the silica gel bed.[6]

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a non-polar solvent like hexanes and gradually introduces a more polar solvent such as ethyl acetate. The choice of solvent system depends on the polarity of the compound and any impurities.

-

Fraction Collection: Fractions of the eluent are collected sequentially.

-

Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.

-

Isolation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analytical and Spectroscopic Data

The structural characterization of this compound is achieved through various analytical techniques.

-

Mass Spectrometry (MS): GC-MS analysis is commonly used for identification. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the protons of the ethyl group, the cyclohexanone ring, and the phenyl group. The chemical shifts and splitting patterns would be indicative of their respective chemical environments.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the cyclohexanone ring, the carbons of the phenyl ring, and the carbons of the ethylamino group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the functional groups present. Key expected peaks include a strong absorption for the C=O stretch of the ketone (typically around 1710 cm⁻¹) and N-H stretching vibrations of the secondary amine.[7]

Pharmacology and Mechanism of Action

This compound is a dissociative anesthetic and a potent N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine.[8]

Table 2: Pharmacological Data of this compound

| Parameter | Value | Notes | Reference |

| Primary Target | NMDA Receptor | Non-competitive antagonist | [9][10] |

| Dosage (oral) | Light: 3-5 mg; Common: 5-15 mg; Strong: 15-25 mg | Based on user reports for psychoactive effects. | [11] |

| Dosage (insufflated) | Light: 3-6 mg; Common: 6-12 mg; Strong: 12-20 mg | Based on user reports for psychoactive effects. | [11] |

| Duration of action | 3-6 hours | Longer-acting than ketamine. | [12] |

Signaling Pathway: NMDA Receptor Antagonism

The primary mechanism of action of this compound is the non-competitive antagonism of the NMDA receptor.[9][10] This interaction blocks the ion channel of the receptor, preventing the influx of calcium ions (Ca²⁺) into the neuron.[9] This disruption of glutamatergic neurotransmission leads to a cascade of downstream effects.

Caption: NMDA Receptor Antagonism by O-PCE.

The blockade of the NMDA receptor by this compound prevents the influx of calcium, which in turn modulates downstream signaling pathways. This includes the mammalian target of rapamycin (B549165) (mTOR) pathway and the expression of brain-derived neurotrophic factor (BDNF), both of which are crucial for synaptic plasticity.[13]

Experimental Workflows

Synthesis and Purification Workflow

The overall process from starting materials to the pure compound can be visualized as a sequential workflow.

Caption: General Synthesis and Purification Workflow.

Safety and Handling

As a research chemical with potent psychoactive effects, this compound should be handled with appropriate safety precautions. It is intended for research purposes only and not for human or veterinary use.[4] Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.

Conclusion

This compound is a compound of significant interest due to its structural relationship to ketamine and its potent activity as an NMDA receptor antagonist. This guide has provided a detailed overview of its fundamental properties, synthesis, and pharmacology to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into its detailed toxicology, pharmacokinetics, and potential therapeutic applications is warranted.

References

- 1. Buy this compound | 6740-82-5 [smolecule.com]

- 2. 2'-Oxo-pce | C14H19NO | CID 132989542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Oxo-PCE - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. psychonautwiki.org [psychonautwiki.org]

- 9. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. knowdrugs.app [knowdrugs.app]

- 12. Potent dissociative ‘O-PCE’ sold as methamphetamine or MDMA | health.vic.gov.au [health.vic.gov.au]

- 13. Ketamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-(Ethylamino)-2-phenylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a dissociative anesthetic of the arylcyclohexylamine class, also known as 2-Oxo-PCE and Deschloro-N-ethyl-ketamine. This document details the key analytical techniques and experimental protocols required for its unambiguous identification and characterization. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented alongside a plausible synthetic route. Furthermore, the guide outlines the compound's mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist and visualizes its associated signaling pathway. This whitepaper is intended to serve as a critical resource for researchers, analytical chemists, and pharmacologists engaged in the study of novel psychoactive substances and the development of related therapeutics.

Chemical Identity and Properties

This compound is a synthetic compound belonging to the arylcyclohexylamine class of chemicals. Its core structure features a cyclohexanone (B45756) ring substituted at the alpha position with both a phenyl group and an ethylamino group.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Oxo-PCE, Deschloro-N-ethyl-ketamine, Eticyclidone, O-PCE |

| CAS Number | 6740-82-5[1] |

| Molecular Formula | C₁₄H₁₉NO[1] |

| Molecular Weight | 217.31 g/mol [1] |

| Canonical SMILES | CCNC1(CCCCC1=O)C2=CC=CC=C2[1] |

| InChI | InChI=1S/C14H19NO/c1-2-15-14(11-7-6-10-13(14)16)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3[1] |

| InChIKey | IDLSBAANXISGEI-UHFFFAOYSA-N[1] |

Synthesis

The synthesis of this compound typically proceeds through a multi-step process commencing with commercially available starting materials.[1] While specific, detailed protocols are not widely published in peer-reviewed literature, a plausible synthetic route can be constructed based on established organic chemistry principles and methods for analogous compounds.

Proposed Synthetic Pathway

A common approach involves the α-amination of a precursor ketone. The synthesis likely begins with 2-phenylcyclohexanone (B152291), which can be prepared via the reaction of cyclohexanone and a phenylating agent. The subsequent introduction of the ethylamino group can be achieved through various amination strategies.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Phenylcyclohexanone

-

To a solution of cyclohexanone in an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran), add a phenylating agent such as phenylmagnesium bromide (a Grignard reagent) at a controlled temperature.

-

The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with an aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride).

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield crude 2-phenylcyclohexanone.

Step 2: α-Amination to form this compound

-

The crude 2-phenylcyclohexanone is dissolved in a suitable solvent.

-

Ethylamine is added to the solution, often in the presence of a catalyst or a reagent that facilitates the amination process.

-

The reaction is stirred, potentially under elevated temperature, until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction mixture is then worked up by washing with water and brine.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.[1]

Spectroscopic Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.5 | m | 5H |

| Ethyl-CH₂ | 2.5 - 2.8 | q | 2H |

| Cyclohexanone-H (adjacent to C=O) | 2.2 - 2.6 | m | 2H |

| Cyclohexanone-H | 1.6 - 2.1 | m | 6H |

| Ethyl-CH₃ | 1.0 - 1.3 | t | 3H |

| Amino-H | 1.0 - 2.0 | br s | 1H |

¹³C NMR (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 208 - 212 |

| Phenyl (quaternary) | 138 - 142 |

| Phenyl (CH) | 125 - 130 |

| C2 (quaternary) | 65 - 70 |

| Ethyl-CH₂ | 40 - 45 |

| Cyclohexanone-CH₂ | 20 - 40 |

| Ethyl-CH₃ | 13 - 16 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3400 | N-H stretch (secondary amine) | Medium |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong |

| ~1710 | C=O stretch (ketone) | Strong |

| 1450 - 1600 | C=C stretch (aromatic ring) | Medium |

| 1100 - 1200 | C-N stretch | Medium |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data

| Technique | Ionization Mode | Key Fragments (m/z) | Interpretation |

| GC-MS | Electron Ionization (EI) | 217, 188, 160, 117, 91 | Molecular ion (M⁺), [M-C₂H₅]⁺, [M-C₂H₅-CO]⁺, Phenyl fragments |

| LC-MS/MS | Electrospray Ionization (ESI) | 218, 200, 172, 144 | Protonated molecule [M+H]⁺, [M+H-H₂O]⁺, [M+H-C₂H₅NH₂]⁺, [M+H-C₂H₅NH₂-CO]⁺ |

Experimental Protocol: Mass Spectrometry

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the analyte.

-

MS Conditions: Acquire mass spectra in the full scan mode over a mass range of m/z 50-500.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent.

-

Instrumentation: Employ an LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724) containing a small amount of formic acid.

-

MS/MS Conditions: Perform product ion scans of the protonated molecule ([M+H]⁺ at m/z 218) to obtain fragmentation information.

-

Mechanism of Action and Signaling Pathway

This compound is known to act as a dissociative anesthetic, with its primary pharmacological target being the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Antagonism

The compound functions as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity and neurotransmission. When activated by glutamate and a co-agonist (glycine or D-serine), the receptor's ion channel opens, allowing the influx of Ca²⁺ into the neuron. This influx triggers a cascade of downstream signaling events.

2-Oxo-PCE binds to a site within the ion channel of the NMDA receptor (the phencyclidine or PCP binding site), physically blocking the flow of ions. This blockade prevents the normal physiological response to glutamate, leading to the characteristic dissociative effects, including analgesia, amnesia, and catalepsy.

Signaling Pathway

The antagonism of the NMDA receptor by this compound disrupts normal glutamatergic neurotransmission and downstream signaling cascades.

References

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of 2-(Ethylamino)-2-phenylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-(Ethylamino)-2-phenylcyclohexan-1-one, also known as O-PCE or Eticyclidone, within the central nervous system (CNS). This compound is a dissociative anesthetic belonging to the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP).[1][2] The primary mechanism of action is believed to be non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1] This guide synthesizes the available, albeit limited, pharmacological data, outlines relevant experimental protocols for its characterization, and presents its proposed signaling pathways. Due to a notable scarcity of direct quantitative binding data for this compound in peer-reviewed literature, this document also draws upon data from structurally and functionally similar arylcyclohexylamines to provide a comparative pharmacological context.

Introduction

This compound is a synthetic arylcyclohexylamine that has emerged as a novel psychoactive substance.[3] Structurally, it is an analog of ketamine, lacking the chlorine substituent on the phenyl ring and featuring an N-ethyl group.[4] Like other compounds in its class, its effects are primarily dissociative, anesthetic, and hallucinogenic.[1] The principal neurobiological target mediating these effects is presumed to be the NMDA receptor, an ionotropic glutamate (B1630785) receptor critical for synaptic plasticity, learning, and memory.[5] This guide aims to provide a detailed technical examination of its CNS mechanism of action for a scientific audience.

Core Mechanism of Action: NMDA Receptor Antagonism

The prevailing scientific consensus posits that this compound exerts its primary effects in the CNS through non-competitive antagonism of the NMDA receptor.

The NMDA Receptor and its Function

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[6] Upon activation, the channel opens, allowing for the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This calcium influx is a critical trigger for a multitude of intracellular signaling cascades that underpin synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). The NMDA receptor channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.

Non-Competitive Antagonism by this compound

This compound is believed to act as an open-channel blocker of the NMDA receptor. This means it does not compete with glutamate or the co-agonist for their binding sites. Instead, it is thought to bind to a site within the ion channel pore, physically obstructing the flow of ions. This site is often referred to as the "PCP binding site" due to the well-characterized interaction of phencyclidine at this location. By blocking the channel, this compound effectively prevents the downstream signaling cascades initiated by NMDA receptor activation, leading to its characteristic dissociative and anesthetic effects. A Master's thesis investigating the compound's effects on synaptic transmission and plasticity in rat hippocampal slices concluded that it is a potent and selective NMDA receptor antagonist.[5]

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals a significant lack of published quantitative receptor binding data for this compound. Therefore, to provide a relevant pharmacological context, the following table includes data for structurally related and well-characterized arylcyclohexylamines.

| Compound | Receptor | Assay Type | Kᵢ (nM) | pKᵢ | Reference |

| 3-Methoxy PCE | NMDA | Radioligand Binding | - | 7.22 | [5] |

| Ketamine | NMDA (PCP site) | Radioligand Binding | 200-3000 | - | [7] |

| Phencyclidine (PCP) | NMDA (PCP site) | Radioligand Binding | 59 | - |

Note: The absence of direct Kᵢ values for this compound highlights a critical gap in the current understanding of its pharmacology. The pKᵢ value for 3-Methoxy PCE, a closely related analog, suggests a significant affinity for the NMDA receptor.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the CNS mechanism of action of this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.

-

Objective: To quantify the affinity of the test compound for the PCP binding site on the NMDA receptor.

-

Materials:

-

Rat cortical membranes (source of NMDA receptors).

-

[³H]MK-801 (radioligand that binds to the PCP site).

-

Unlabeled MK-801 (for determining non-specific binding).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a series of tubes, combine the rat cortical membranes, [³H]MK-801 at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional NMDA Receptor Assay (Calcium Flux Assay)

This protocol assesses the functional antagonism of NMDA receptors by measuring changes in intracellular calcium.[6][7]

-

Objective: To determine the potency of this compound in inhibiting NMDA receptor-mediated calcium influx.

-

Materials:

-

Cultured neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Mg²⁺-free conditions to prevent voltage-dependent block).

-

NMDA and glycine (agonists).

-

Test compound: this compound.

-

A fluorescence plate reader.

-

-

Procedure:

-

Culture the cells in a multi-well plate.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of NMDA and glycine.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration of the test compound.

-

Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the maximal calcium influx.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of NMDA receptor antagonism by this compound.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. O-PCE 10mg: A Brief Overview of Effects and Risks [designerlab.nl]

- 3. researchgate.net [researchgate.net]

- 4. 2-oxo-pce.nl [2-oxo-pce.nl]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of 2-(Ethylamino)-2-phenylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a compound of significant interest in medicinal chemistry. It is known as a precursor to various psychoactive substances and is under investigation for its potential anesthetic, analgesic, and antidepressant properties. This document details the seminal synthesis method as reported in the 1960s and explores more contemporary synthetic strategies, offering a comparative analysis for researchers in drug discovery and development. The guide includes detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical history and practical synthesis of this compound.

Introduction

This compound, with the chemical formula C₁₄H₁₉NO and a molecular weight of 217.31 g/mol , is a synthetic compound belonging to the arylcyclohexylamine class. Also known by synonyms such as 2-Oxo-PCE and deschloro-N-ethyl-ketamine, this molecule has garnered attention for its structural similarity to ketamine and its potential as a precursor in the synthesis of novel therapeutic agents. Its biological activity is primarily centered in neuropharmacology, with studies exploring its utility as an anesthetic and analgesic. This guide traces the origins of its synthesis, providing a detailed historical context and practical methodologies for its preparation.

Discovery and Historical Synthesis

The initial synthesis of this compound is rooted in the broader exploration of amino ketone rearrangements in the mid-20th century. The foundational work in this area was conducted by a team of chemists and documented in a 1966 patent and a corresponding full paper in the Journal of Organic Chemistry. This early method established a viable, albeit demanding, route to this and related 2-alkylamino-2-phenylcyclohexanones.

The Stevens Amino Ketone Rearrangement (1966)

The first documented synthesis of this compound was achieved through a thermal rearrangement of an α-aminoketone precursor, specifically 1-(ethylamino)cyclopentyl phenyl ketone. This method, detailed in U.S. Patent 3,254,124, involves heating the precursor in a sealed vessel, inducing a ring expansion to form the six-membered cyclohexanone (B45756) ring.

The overall transformation can be visualized as a multi-step process, starting from 1-bromocyclopentyl phenyl ketone.

Caption: Historical synthesis of this compound via amino ketone rearrangement.

The following protocol is based on the general method described by Stevens and accompanying authors in their 1966 patent and publication.

Step 1: Synthesis of 1-(Ethylamino)cyclopentyl phenyl ketone

-

Reaction Setup: In a sealed autoclave, place 1-bromocyclopentyl phenyl ketone.

-

Addition of Amine: Add an excess of ethylamine to the vessel.

-

Reaction Conditions: Heat the mixture at 130°C for 10 hours.

-

Work-up: After cooling, the excess ethylamine is allowed to evaporate. The resulting residue is then purified to yield 1-(ethylamino)cyclopentyl phenyl ketone.

Step 2: Thermal Rearrangement to this compound

-

Reaction Setup: Place the purified 1-(ethylamino)cyclopentyl phenyl ketone in a sealed vessel.

-

Reaction Conditions: Heat the vessel at a temperature between 200°C and 250°C for 10 to 20 hours.

-

Isolation: After the reaction is complete and the vessel has cooled, the product, this compound, is isolated.

-

Purification and Salt Formation: The free base is typically converted to its hydrochloride salt for improved stability and handling. This is achieved by dissolving the free base in a suitable solvent (e.g., ether) and precipitating the salt with isopropanolic hydrogen chloride. The resulting solid is then recrystallized.

| Parameter | Value |

| Precursor | 1-(Ethylamino)cyclopentyl phenyl ketone |

| Reaction Type | Thermal Amino Ketone Rearrangement |

| Conditions | 200-250°C, 10-20 hours, sealed vessel |

| Product (as HCl salt) | This compound hydrochloride |

| Melting Point (HCl salt) | 204-205 °C |

Modern Synthetic Approaches

While the Stevens rearrangement was a landmark achievement, subsequent research has focused on developing more efficient and milder synthetic routes to arylcyclohexylamines. One notable modern alternative is the Neber rearrangement.

The Neber Rearrangement

The Neber rearrangement provides an alternative pathway to α-amino ketones from ketoximes. This method avoids the high temperatures and pressures of the Stevens rearrangement. The general strategy involves the conversion of a 2-phenylcyclohexanone (B152291) oxime to its O-sulfonyl derivative, which then rearranges in the presence of a base to form an intermediate azirine. Subsequent hydrolysis yields the desired α-amino ketone. While a direct application to the N-ethylated target compound is not extensively documented in readily available literature, the synthesis of the parent compound, 2-amino-2-phenylcyclohexanone (B3026242), via this method is well-established and serves as a crucial starting point for N-alkylation.

Caption: A modern synthetic approach via the Neber rearrangement and subsequent N-alkylation.

This protocol describes the synthesis of the parent amine, which can then be ethylated.

Step 1: Synthesis of 2-Phenylcyclohexanone Oxime

-

A solution of 2-phenylcyclohexanone in ethanol (B145695) is treated with hydroxylamine hydrochloride and a base such as pyridine or sodium acetate.

-

The mixture is heated at reflux for several hours.

-

After cooling, the product is isolated by precipitation and filtration.

Step 2: O-Tosylation of the Oxime

-

The 2-phenylcyclohexanone oxime is dissolved in pyridine.

-

The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added portion-wise.

-

The reaction mixture is stirred at a low temperature until the reaction is complete.

-

The product is isolated by pouring the reaction mixture into water and collecting the precipitate.

Step 3: Neber Rearrangement

-

The oxime O-tosylate is dissolved in a suitable solvent like ethanol.

-

A solution of a base, such as sodium ethoxide in ethanol, is added dropwise at a controlled temperature (often 0°C).

-

The reaction is stirred for several hours.

-

The intermediate azirine is then hydrolyzed by the addition of aqueous acid (e.g., HCl).

-

The final product, 2-amino-2-phenylcyclohexanone hydrochloride, is isolated by filtration or extraction.

Step 4: N-Ethylation (Reductive Amination)

-

2-Amino-2-phenylcyclohexan-1-one is reacted with acetaldehyde (B116499) in the presence of a reducing agent, such as hydrogen gas with a palladium catalyst or sodium cyanoborohydride.

-

This reaction forms the ethylamino group, yielding the target compound.

| Parameter | Step 1-3 (Neber) | Step 4 (N-Ethylation) |

| Starting Material | 2-Phenylcyclohexanone | 2-Amino-2-phenylcyclohexan-1-one |

| Key Reagents | Hydroxylamine, Tosyl Chloride, Base | Acetaldehyde, Reducing Agent |

| Intermediate | Azirine | Imine (in situ) |

| Product | 2-Amino-2-phenylcyclohexan-1-one | This compound |

| Typical Yield | Moderate to Good | Good to High |

Conclusion

The synthesis of this compound has evolved from the historically significant but challenging Stevens amino ketone rearrangement to more refined and versatile methods like the Neber rearrangement followed by N-alkylation. For researchers and professionals in drug development, understanding these synthetic pathways is crucial for the efficient production of this and related compounds for further investigation. The choice of synthetic route will depend on factors such as available starting materials, desired scale, and safety considerations. The methodologies presented in this guide offer a solid foundation for the practical synthesis and further exploration of this important class of molecules.

An In-depth Technical Guide on the Physicochemical Properties of 2-(Ethylamino)-2-phenylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a compound of interest in neuropharmacology and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes available computed data, information on analogous compounds, and established principles of medicinal chemistry. This document is intended to serve as a foundational resource for researchers, offering insights into its chemical identity, structural characteristics, and predicted properties, alongside its established mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist. All quantitative data is summarized in structured tables, and relevant experimental workflows and signaling pathways are visualized.

Chemical Identity and Structure

This compound, also known by synonyms such as O-PCE, Eticyclidone, and Deschloro-N-ethyl-ketamine, is a synthetic arylcyclohexylamine.[1][2] Its chemical structure features a cyclohexanone (B45756) ring with a phenyl group and an ethylamino group attached to the same alpha-carbon.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 6740-82-5[2] |

| Chemical Formula | C₁₄H₁₉NO[2] |

| Molecular Weight | 217.31 g/mol [2] |

| Canonical SMILES | CCNC1(CCCCC1=O)C2=CC=CC=C2[2] |

| InChI Key | IDLSBAANXISGEI-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.3 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Rotatable Bond Count | 3 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 29.1 Ų | PubChem (Computed)[2] |

| pKa (predicted) | 7.5 (for Ketamine) | SWGDRUG[3] |

| Solubility (predicted) | As a hydrochloride salt, it is expected to be soluble in water and alcohols.[1][4] | Inferred from Ketamine data |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies for the synthesis and analysis of arylcyclohexylamines can be adapted.

Synthesis

The synthesis of 2-amino-2-aryl-cyclohexanone derivatives typically involves the reaction of a corresponding cyclohexanone with an amine.[5] A plausible synthetic route for this compound is outlined below.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. mdpi.com [mdpi.com]

- 3. swgdrug.org [swgdrug.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

2-(Ethylamino)-2-phenylcyclohexan-1-one solubility in organic solvents

An In-Depth Technical Guide on the Solubility of 2-(Ethylamino)-2-phenylcyclohexan-1-one in Organic Solvents

Abstract

This technical guide addresses the solubility of this compound, a compound of interest within various research domains. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. This document, therefore, outlines a standardized experimental protocol for determining the solubility of this compound. Furthermore, it provides a template for the systematic presentation of such data and includes a visual representation of the experimental workflow. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be working with this or structurally related compounds.

Introduction

Hypothetical Solubility Data

While specific experimental data is not available in the literature, Table 1 provides a template for how the solubility data for this compound should be presented once determined. This structured format allows for easy comparison of solubility across different solvents and temperatures.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | 25 | Data not available | Gravimetric |

| 40 | Data not available | Gravimetric | |

| Ethanol | 25 | Data not available | Gravimetric |

| 40 | Data not available | Gravimetric | |

| Acetone | 25 | Data not available | Gravimetric |

| 40 | Data not available | Gravimetric | |

| Dichloromethane | 25 | Data not available | Gravimetric |

| 40 | Data not available | Gravimetric | |

| Acetonitrile | 25 | Data not available | Gravimetric |

| 40 | Data not available | Gravimetric | |

| Toluene | 25 | Data not available | Gravimetric |

| 40 | Data not available | Gravimetric | |

| Hexane | 25 | Data not available | Gravimetric |

| 40 | Data not available | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 40 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Evaporate the solvent from the volumetric flask under reduced pressure.

-

Weigh the flask containing the dried residue.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the flask.

-

Calculate the solubility in g/100 mL.

-

-

Quantitative Analysis (preferred method):

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

3.3. Data Reporting

-

Report the solubility values in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Specify the temperature at which the solubility was determined.

-

Document the analytical method used for quantification.

-

Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a fundamental physicochemical property that is essential for its handling, development, and application in scientific research. Due to the current lack of publicly available data, this guide provides a comprehensive and standardized experimental protocol to enable researchers to determine these values accurately. The provided templates for data presentation and the visual workflow aim to facilitate a systematic and reproducible approach to solubility studies. The generation of such data will be invaluable to the scientific community, aiding in the design of synthetic routes, the development of purification methods, and the formulation of this compound for further investigation.

In-Depth Technical Guide: Spectroscopic Characterization of 2-(Ethylamino)-2-phenylcyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a compound of interest in pharmaceutical and forensic research. Also known by synonyms such as 2-oxo-PCE and deschloro-N-ethyl-ketamine, accurate analytical identification is critical.[1][2] This document outlines the key spectroscopic features, experimental methodologies, and data interpretation necessary for the unambiguous identification of this molecule.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data derived from these methods are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the cyclohexanone (B45756) ring, and the phenyl ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.50 | Multiplet | 5H |

| Cyclohexanone-H (α to C=O & N) | No proton at this position | - | - |

| Cyclohexanone-H (other) | 1.60 - 2.50 | Multiplets | 8H |

| N-CH₂ (Ethyl) | 2.60 - 2.90 | Quartet | 2H |

| N-H | Broad singlet | 1H | |

| CH₃ (Ethyl) | 1.00 - 1.20 | Triplet | 3H |

¹³C NMR (Predicted): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 205 - 220 |

| Quaternary C (C-N and C-Phenyl) | 60 - 75 |

| Aromatic C (Substituted) | 135 - 145 |

| Aromatic C-H | 125 - 130 |

| N-CH₂ (Ethyl) | 40 - 50 |

| Cyclohexanone CH₂ | 20 - 40 |

| CH₃ (Ethyl) | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ketone) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1180 - 1360 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 217.31 g/mol .[1]

Electron Ionization (EI-MS): Under electron ionization, the molecule is expected to undergo fragmentation.

| m/z | Proposed Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 188 | [M - C₂H₅]⁺ |

| 160 | [M - C₂H₅ - CO]⁺ |

| 131 | [C₉H₁₁N]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ |

Electrospray Ionization (ESI-MS/MS): In ESI-MS/MS, the protonated molecule [M+H]⁺ is typically observed and then fragmented. A study on the fragmentation of ketamine analogues provides insight into the expected fragmentation pathways.[3]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Synthesis of this compound

A general synthesis involves the reaction of a precursor with ethylamine (B1201723). While specific, detailed published procedures for this exact compound are scarce, a plausible route based on analogous syntheses is the reaction of 2-bromo-2-phenylcyclohexan-1-one with ethylamine in a suitable solvent.

Materials:

-

2-bromo-2-phenylcyclohexan-1-one

-

Ethylamine (in a suitable solvent, e.g., THF or as a solution in ethanol)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve 2-bromo-2-phenylcyclohexan-1-one in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethylamine to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for EI-MS or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for ESI-MS.

Sample Preparation:

-

GC-MS: Dissolve the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition (EI-MS via GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated on the GC column and then enter the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or introduce it via an LC system.

-

The sample is nebulized and ionized by applying a high voltage.

-

The resulting ions are transferred into the mass analyzer for m/z determination.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide provides a foundational framework for the analytical characterization of this compound. Researchers are encouraged to consult specific literature and spectral databases as they become available for the most accurate and detailed information.

References

- 1. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]

- 2. 2-Oxo-PCE - Wikipedia [en.wikipedia.org]

- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

Neuropharmacological Profile of 2-(Ethylamino)-2-phenylcyclohexan-1-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylamino)-2-phenylcyclohexan-1-one, also known as O-PCE, deschloro-N-ethyl-ketamine, and eticyclidone, is a synthetic arylcyclohexylamine and a structural analog of ketamine. Emerging evidence indicates its primary mechanism of action as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the current understanding of the neuropharmacological profile of this compound, including its receptor interactions, metabolic pathways, and preclinical and clinical observations. The information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and toxicological implications of this compound and related arylcyclohexylamines.

Introduction

This compound is a dissociative anesthetic belonging to the arylcyclohexylamine class of compounds.[1] Structurally related to ketamine and phencyclidine (PCP), it has been identified as a novel psychoactive substance.[2][3] Its primary pharmacological activity is attributed to its interaction with the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[4] This guide synthesizes the available data on its neuropharmacology, providing a detailed examination of its receptor binding profile, functional activity, metabolism, and observed effects in preclinical and clinical contexts.

Receptor Binding and Functional Activity

The primary molecular target of this compound is the NMDA receptor, where it acts as a non-competitive antagonist.

NMDA Receptor

-

Functional Activity: In vitro electrophysiological field recordings in the CA1 region of rat hippocampal slices have demonstrated that this compound is a fast-acting, potent, and selective NMDA receptor antagonist.[4] It inhibits NMDA receptor-mediated synaptic transmission and plasticity.[4] While specific binding affinity values (Ki) for this compound are not yet available in the public domain, its activity is reported to be more potent than ketamine based on user reports and observed clinical effects in poisoning cases.

Other Receptor Systems

Currently, there is a lack of published quantitative data on the binding affinities of this compound for other key central nervous system receptors, including serotonin, dopamine, and opioid receptors. Further research is required to fully characterize its receptor interaction profile and potential off-target effects.

Pharmacokinetics and Metabolism

Metabolism

The metabolism of this compound has been investigated in both human liver microsomes and in rats.[5][6] The primary metabolic pathways include N-dealkylation and hydroxylation.[7]

A study comparing the metabolism of this compound with its structural isomer, methyl-ketamine, in rats revealed distinct metabolic pathways influenced by their structural differences. For this compound, the main metabolic reactions involved:

-

Carbonyl hydrogenation of the cyclohexanone (B45756) ring

-

N-de-ethylation

-

Deamination

-

Hydroxylation

-

Dehydration

In contrast, the steric hindrance from the methyl group in methyl-ketamine led to a different metabolic profile, highlighting the importance of molecular structure in determining metabolic fate.[8][9]

A total of 15 metabolites of this compound have been identified in vitro and in vivo.[5] Key metabolites suggested as markers for exposure include 2-en-PCA-N-Glu, M3, O-PCA-N-Glu, OH-O-PCE, and OH-PCE in urine, and OH-PCA in hair.[5] The metabolite deschloro-norketamine has also been detected in blood samples from individuals who have used this compound.[10]

Table 1: Summary of Identified Metabolites of this compound

| Metabolite ID | Proposed Structure/Metabolic Reaction | Source |

| M1 | Carbonyl hydrogenation | [8][9] |

| M2 | N-de-ethylation | [8][9] |

| M3 | Deamination | [8][9] |

| M4 | Hydroxylation | [8][9] |

| M5 | Dehydration | [8][9] |

| M6 | Glucuronidation | [8][9] |

| 2-en-PCA-N-Glu | N-Glucuronide metabolite | [5] |

| O-PCA-N-Glu | N-Glucuronide metabolite | [5] |

| OH-O-PCE | Hydroxylated metabolite | [5] |

| OH-PCE | Hydroxylated metabolite | [5] |

| OH-PCA | Hydroxylated metabolite | [5] |

| Deschloro-norketamine | N-de-ethylated metabolite | [10] |

Note: This table is not exhaustive and represents metabolites identified in the cited literature.

Pharmacokinetics in Preclinical Models

Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability for this compound in animal models are not yet well-documented in publicly available literature. However, a study on its close analog, deschloroketamine (B12793670) (DCK), in Wistar rats showed that it rapidly crossed the blood-brain barrier, with maximum brain levels achieved at 30 minutes and remaining high at 2 hours after subcutaneous administration.[7] This suggests a relatively rapid onset and potentially prolonged duration of action in the central nervous system.

Clinical Observations

In driving under the influence of drugs (DUID) cases, blood concentrations of this compound were found to be in the range of 0.08-0.31 μg/mL, while its metabolite, deschloro-norketamine, was detected at concentrations between 0.04-0.09 μg/mL.[11][10] Reports from acute poisoning cases suggest that the toxicity of this compound may be more severe than that of ketamine, with a higher potency at lower doses.[11]

Preclinical Behavioral Effects

While specific, quantitative behavioral studies on this compound are limited, its effects are expected to be similar to other NMDA receptor antagonists like PCP and ketamine. These compounds are known to induce a range of behavioral changes in rodents, including:

-

Locomotor Hyperactivity: An increase in spontaneous movement.

-

Disruption of Prepulse Inhibition (PPI): A deficit in the normal suppression of the startle response to a strong stimulus when it is preceded by a weaker stimulus, considered a model of sensorimotor gating deficits observed in schizophrenia.

-

Cognitive Deficits: Impairments in learning and memory tasks.

-

Dissociative Behaviors: Such as ataxia and stereotypy.

A study on the related compound deschloroketamine (DCK) in rats demonstrated stimulatory effects on locomotion, induction of conditioned place preference (suggesting rewarding properties), and a robust disruption of PPI.[7]

Experimental Protocols

Detailed experimental protocols for the specific studies cited are not fully available. However, this section provides generalized methodologies for key experimental approaches relevant to the neuropharmacological profiling of this compound.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and subjected to differential centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.[12]

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[12]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[13]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.[12]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to obtain specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[12]

In Vitro Metabolism in Human Liver Microsomes (General Protocol)

This protocol outlines a general procedure for assessing the metabolic stability of a compound.

-

Incubation: The test compound is incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.[8][14]

-

Sampling: Aliquots are taken from the incubation mixture at various time points.[8]

-

Reaction Termination: The metabolic reaction in each aliquot is stopped, typically by the addition of a cold organic solvent like acetonitrile.[15]

-

Analysis: The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify any metabolites formed.[6]

-

Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[15]

Conclusion

This compound is a potent, selective, and fast-acting NMDA receptor antagonist. Its metabolic profile is characterized by N-dealkylation and hydroxylation, leading to the formation of several metabolites that can serve as biomarkers of exposure. While its primary mechanism of action appears to be well-defined, a comprehensive understanding of its neuropharmacological profile is hampered by the lack of quantitative data on its interactions with other key neurotransmitter systems and detailed pharmacokinetic and behavioral studies. Further research is warranted to fully elucidate the therapeutic potential and toxicological risks associated with this and other emerging arylcyclohexylamine compounds. The experimental frameworks provided in this guide offer a starting point for researchers aiming to fill these knowledge gaps.

References

- 1. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 2. 2-oxo-PCE: ketamine analogue on the streets | HKMJ [hkmj.org]

- 3. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of ketamine on experimental animal models of aggression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic patterns of new psychoactive substances: Methyl-ketamine and 2-oxo-PCE in rats using UHPLC-QTOF analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic, pharmacodynamic, and behavioural studies of deschloroketamine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaron.com [pharmaron.com]

- 9. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 10. Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

2-(Ethylamino)-2-phenylcyclohexan-1-one: A Technical Guide on the Ketamine Analog

DISCLAIMER: This document is intended for an audience of researchers, scientists, and drug development professionals for informational purposes only. 2-(Ethylamino)-2-phenylcyclohexan-1-one is a psychoactive substance and should be handled with extreme caution and in accordance with all applicable laws and regulations.

Introduction

This compound, also known by synonyms such as 2-oxo-PCE, O-PCE, and N-ethyldeschloroketamine, is a synthetic dissociative anesthetic of the arylcyclohexylamine class.[1][2] Structurally analogous to ketamine and phencyclidine (PCP), it has emerged as a novel psychoactive substance (NPS) on the recreational drug market.[3][4] Like its parent compounds, its primary mechanism of action is believed to be the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][5] This whitepaper provides a comprehensive technical overview of the available scientific information regarding this compound, focusing on its chemistry, pharmacology, and metabolism, to serve as a resource for the research and drug development community.

Chemical Profile and Synthesis

This compound is characterized by a phenyl group and an ethylamino group attached to the second carbon of a cyclohexanone (B45756) ring.[6] Unlike ketamine, it lacks the chlorine substituent on the phenyl ring.[1]

Synthesis Overview

The synthesis of this compound typically begins with cyclohexanone and a phenyl derivative.[6] A common synthetic route involves the reaction of an α-phenylcyclohexanone intermediate with ethylamine (B1201723).[6] Purification of the final product is generally achieved through standard laboratory techniques such as recrystallization or column chromatography.[6] While specific, detailed protocols for this exact molecule are scarce in peer-reviewed literature, a general methodology can be inferred from the synthesis of related arylcyclohexylamines.

Experimental Protocols

General Synthetic Protocol for Arylcyclohexylamines

This protocol is a generalized representation and has not been specifically validated for this compound. It should be adapted and optimized by qualified chemists.

-

Step 1: Formation of α-Phenylcyclohexanone. Phenyl Grignard reagent (phenylmagnesium bromide) is reacted with cyclohexanone in an appropriate solvent like tetrahydrofuran (B95107) (THF). The resulting tertiary alcohol is then typically dehydrated to form 1-phenylcyclohexene. Subsequent oxidation, for instance with m-chloroperoxybenzoic acid (m-CPBA) followed by acid-catalyzed rearrangement, can yield α-phenylcyclohexanone.

-

Step 2: α-Bromination. The α-phenylcyclohexanone is brominated at the alpha position using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide.

-

Step 3: Amination. The resulting α-bromo-α-phenylcyclohexanone is then reacted with excess ethylamine in a suitable solvent. The ethylamine acts as both a nucleophile, displacing the bromide, and as a base to neutralize the hydrogen bromide byproduct.

-

Step 4: Purification. The crude product is purified. This may involve an acid-base extraction to separate the basic amine product from non-basic impurities, followed by column chromatography on silica (B1680970) gel to yield the pure this compound.[6]

General Protocol for In Vitro NMDA Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay. Specific conditions would need to be optimized.

-

Tissue Preparation: Rat or mouse brain tissue, specifically the cortex or hippocampus, is homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Assay Components: The assay mixture includes the prepared cell membranes, a radioligand that specifically binds to the PCP site of the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacology

The primary pharmacological target of this compound is the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neurotransmission.[3]

Mechanism of Action

As an arylcyclohexylamine, this compound acts as a non-competitive antagonist at the NMDA receptor.[3] It is believed to bind to a site within the receptor's ion channel, known as the phencyclidine (PCP) binding site, thereby physically blocking the flow of ions, primarily Ca²⁺, through the channel.[1] This blockade prevents the normal physiological effects of glutamate, the primary excitatory neurotransmitter in the central nervous system, leading to the characteristic dissociative anesthetic and psychoactive effects. A master's thesis from the University of Bristol described the compound as a fast-acting, potent, and selective NMDAR antagonist based on in vitro electrophysiology in rat hippocampal slices, though quantitative data from this study is not publicly available.[5]

Pharmacodynamics

User reports and clinical observations from intoxication cases suggest that this compound produces effects similar to ketamine, but with a potentially greater potency.[3] Clinical presentations in acute poisonings include impaired consciousness, confusion, abnormal behavior, hypertension, and tachycardia.[7] Convulsions have also been observed.[7] The reported increased potency and more severe toxicity compared to ketamine highlight the need for further pharmacological characterization.[7][8]

Pharmacokinetics and Metabolism

Metabolism

Studies in rats and with human liver microsomes have begun to elucidate the metabolic fate of this compound.

-

In Rat Models: Following oral administration, the compound undergoes several metabolic transformations. Key pathways identified include carbonyl hydrogenation of the cyclohexanone ring, N-de-ethylation to its primary amine analog, deamination, hydroxylation, dehydration, and subsequent glucuronidation.[9][10][11]

-

In Human Liver Microsomes: In vitro studies have identified N-dealkylation and hydroxylation as the primary metabolic reactions.[12]

The metabolites generated through these pathways are generally more polar, facilitating their excretion from the body.

Quantitative Data

A thorough review of the published scientific literature reveals a significant lack of quantitative pharmacological and pharmacokinetic data for this compound. The tables below outline the key parameters necessary for a comprehensive understanding of this compound's profile. At present, these values are largely unavailable in the public domain.

Table 1: Receptor Binding Affinities (Ki)

| Receptor/Transporter/Ion Channel | Value | Species | Assay Type | Reference |

|---|---|---|---|---|

| NMDA (PCP Site) | Not Available in Public Domain | - | - | - |

| Sigma-1 | Not Available in Public Domain | - | - | - |

| Sigma-2 | Not Available in Public Domain | - | - | - |

| Dopamine Transporter (DAT) | Not Available in Public Domain | - | - | - |

| Serotonin Transporter (SERT) | Not Available in Public Domain | - | - | - |

| Norepinephrine Transporter (NET) | Not Available in Public Domain | - | - | - |

Table 2: In Vitro Functional Activity

| Assay | Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|---|

| NMDA Receptor Antagonism | IC50 | Not Available in Public Domain | e.g., Primary Neurons, Xenopus Oocytes | - |

| Dopamine Reuptake Inhibition | IC50 | Not Available in Public Domain | e.g., HEK-293 cells expressing DAT | - |

| Serotonin Reuptake Inhibition | IC50 | Not Available in Public Domain | e.g., HEK-293 cells expressing SERT | - |

Table 3: Preclinical Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

|---|---|---|---|---|

| Half-life (t½) | Not Available in Public Domain | - | - | - |

| Cmax | Not Available in Public Domain | - | - | - |

| Tmax | Not Available in Public Domain | - | - | - |

| Bioavailability (F%) | Not Available in Public Domain | - | - | - |

| Volume of Distribution (Vd) | Not Available in Public Domain | - | - | - |

| Clearance (CL) | Not Available in Public Domain | - | - | - |

Note: Blood concentrations in four driving under the influence of drugs (DUID) cases were reported to be in the range of 0.08-0.31 µg/mL.[8]